コリオール酸

説明

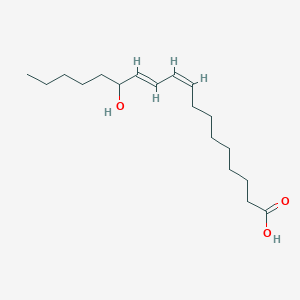

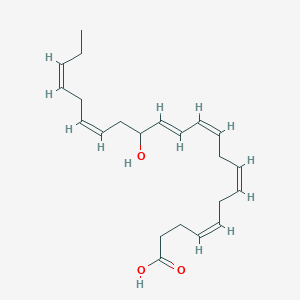

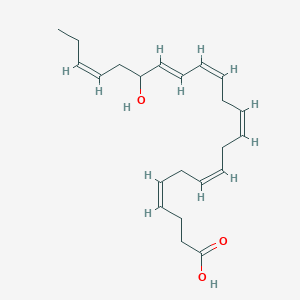

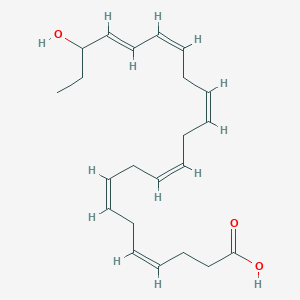

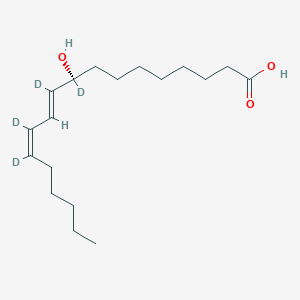

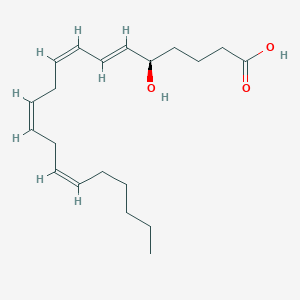

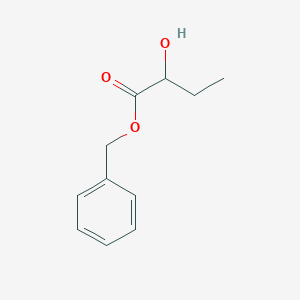

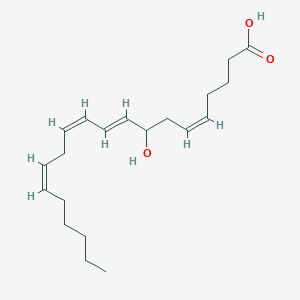

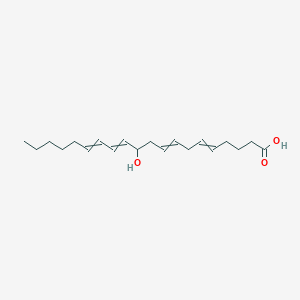

Coriolic acid, also known as ®-13-hydroxy-cis-9, trans-11-octadecadienoic acid, is a rare fatty acid found in Coriaria seed oil . It was isolated as the methyl ester from two Coriaria seed oils in 66 and 68% yields .

Synthesis Analysis

The chemoenzymatic conversion of trilinolein to (+)-coriolic acid has been investigated. This process involves the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid. These reactions were coupled in a two-phase medium that consisted of a pH 9 borate buffer and a water-immiscible organic solvent (octane) .Molecular Structure Analysis

Coriolic acid has a molecular formula of C18H32O3 and a molecular weight of 296.44 . The double bonds and hydroxyl group were located by periodate-permanganate oxidation before, and chromic acid oxidation after, hydrogenation of the double bonds .Chemical Reactions Analysis

Coriolic acid is produced through the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid . It has been suggested that coriolic acid could be an intermediate in the biogenetic conversion of linoleic acid to conjugated trienoic acids .Physical And Chemical Properties Analysis

Coriolic acid is a type of fatty acid. Fatty acids are known for their ability to form triglycerides, which are the main form of storage lipids in most plants .科学的研究の応用

- コリオール酸は、腫瘍の進行、再発、および転移において重要な役割を果たす BCSCs を標的にする有望な物質です。コリオール酸は、マモスフェア形成(BCSCs の特徴)を阻害し、BCSC のアポトーシスを誘導します。さらに、コリオール酸は、CSC の表現型である CD44 高 / CD24 低細胞のサブ集団を減らし、Nanog、Oct4、および CD44 などの CSC に関連する特定の遺伝子の発現をダウンレギュレートします。 注目すべきことに、コリオール酸は、BCSCs の生存因子である c-Myc 遺伝子の転写レベルと翻訳レベルを低下させます .

- コリオール酸を含むヒドロキシ脂肪酸 (HFA) は、抗真菌活性を示します。正確な作用機序は完全には解明されていませんが、コリオール酸は、真菌感染症の治療における可能性について研究されています。 共同研究では、他の植物成分と組み合わせた場合の相乗的な抗真菌効果が示唆されています .

- BCSCs において、コリオール酸は、c-myc 遺伝子の転写レベルを低下させ、ユビキチン非依存性経路を介して c-Myc タンパク質の減少を誘導します。 この発見は、コリオール酸が BCSCs を標的にする新規化合物としての可能性を強調しています .

乳がん幹細胞 (BCSCs) の阻害

抗真菌特性

ユビキチン非依存性経路の調節

作用機序

Target of Action

Coriolic acid, also known as plant insulin , has been shown to target c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It also targets glucose transporters to stimulate glucose transport, promoting cellular absorption and utilization of glucose .

Mode of Action

Coriolic acid interacts with its targets in a few ways. It decreases the transcriptional and translational levels of the c-Myc gene, which is a survival factor for cancer stem cells . This interaction leads to the inhibition of breast cancer stem cells . In terms of glucose metabolism, coriolic acid excites the transport of glucose, similar to the action of insulin .

Biochemical Pathways

Coriolic acid affects several biochemical pathways. It is a product of the 15-lipoxygenase (15-LOX) metabolism of linoleic acid , functioning as an endogenous ligand to activate PPARγ . This activation is involved in cell proliferation and differentiation in various biological systems .

Result of Action

Coriolic acid has been shown to have anti-diabetic, anti-inflammatory, and anti-tumor effects . It inhibits the formation of mammospheres and induces apoptosis in breast cancer stem cells . It also decreases the subpopulation of CD44 high /CD24 low cells, a cancer stem cell phenotype, and specific genes related to cancer stem cells, such as Nanog, Oct4, and CD44 .

Action Environment

The action of coriolic acid can be influenced by environmental factors. For instance, the antifungal activity of coriolic acid can be affected by the matrices of food and plants synergistically or antagonistically . Further evaluation is needed before applying these hydroxy fatty acids in crop protection .

生化学分析

Biochemical Properties

Coriolic acid plays a significant role in biochemical reactions by acting as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). It activates PPARγ, which is a nuclear receptor involved in the regulation of gene expression related to glucose and lipid metabolism . Coriolic acid also interacts with other biomolecules, such as enzymes and proteins, to modulate cellular functions. For example, it can induce mitochondrial dysfunction and airway epithelial injury .

Cellular Effects

Coriolic acid influences various types of cells and cellular processes. It modulates cell growth, tumor adhesion, and receptor expression. Additionally, it can cause mitochondrial damage, leading to impaired cellular respiration and energy production . Coriolic acid also affects cell signaling pathways, such as the activation of PPARγ, which in turn regulates gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of coriolic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Coriolic acid binds to PPARγ, activating it and leading to the transcription of target genes involved in glucose and lipid metabolism . It also inhibits certain enzymes, such as DNA polymerase, and has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coriolic acid change over time. It is relatively stable under experimental conditions, but its degradation can occur over extended periods. Long-term studies have shown that coriolic acid can have sustained effects on cellular function, including prolonged activation of PPARγ and continued modulation of gene expression .

Dosage Effects in Animal Models

The effects of coriolic acid vary with different dosages in animal models. At lower doses, it can effectively activate PPARγ and improve glucose metabolism without causing significant adverse effects. At higher doses, coriolic acid may induce mitochondrial dysfunction and other toxic effects . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the desired outcomes .

Metabolic Pathways

Coriolic acid is involved in metabolic pathways related to lipid metabolism. It is produced from linoleic acid by the action of 15-lipoxygenase (15-LOX) and serves as an endogenous ligand for PPARγ . Coriolic acid can also influence metabolic flux and metabolite levels by modulating the expression of genes involved in lipid and glucose metabolism .

Transport and Distribution

Coriolic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of coriolic acid can influence its activity and function within cells .

Subcellular Localization

The subcellular localization of coriolic acid is primarily in the mitochondria, where it can induce mitochondrial dysfunction and impair cellular respiration . It may also be found in other cellular compartments, such as the nucleus, where it can interact with nuclear receptors like PPARγ to regulate gene expression . Post-translational modifications and targeting signals may direct coriolic acid to specific organelles, influencing its activity and function .

特性

IUPAC Name |

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316494 | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18104-45-5 | |

| Record name | (±)-Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)